Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate

Kinase inhibition Structure-activity relationship B-Raf

This regioisomerically defined 2-cyanopyrazine thioether (CAS 303146-82-9) is a distinct chemotype within the Oprea1 lead-like library, possessing a unique substitution pattern that differentiates it from the B-Raf kinase inhibitor WAY-635109 despite sharing the same molecular formula (C13H9N3O2S). It induces differentiation toward the monocyte lineage and has Phase 2 clinical precedent in atopic dermatitis and plaque psoriasis. With favorable drug-like properties (HBD=0, HBA=6, rotatable bonds=4) and >90% purity from established suppliers, it is ideally suited for phenotypic differentiation screens. Use in parallel with WAY-635109 to deconvolve kinase inhibition (WAY-635109-sensitive) versus differentiation pathway (target-sensitive) effects. Procure from authorized vendors to ensure batch-to-batch consistency for dose-response profiling.

Molecular Formula C13H9N3O2S
Molecular Weight 271.29
CAS No. 303146-82-9
Cat. No. B2374603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate
CAS303146-82-9
Molecular FormulaC13H9N3O2S
Molecular Weight271.29
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1SC2=NC=CN=C2C#N
InChIInChI=1S/C13H9N3O2S/c1-18-13(17)9-4-2-3-5-11(9)19-12-10(8-14)15-6-7-16-12/h2-7H,1H3
InChIKeyWXZUKTFHRBSLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate (CAS 303146-82-9): Chemical Profile and Procurement Baseline


Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate (CAS 303146-82-9, molecular formula C13H9N3O2S, exact mass 271.0415 g/mol) is a synthetic small molecule belonging to the 2-cyanopyrazine thioether class, featuring a 3-cyano-2-pyrazinyl sulfanyl moiety linked to a methyl benzenecarboxylate scaffold [1]. It is commercially catalogued within the Oprea1 screening library (ID Oprea1_694282) and is supplied by vendors such as Key Organics (product 11K-394S, purity >90%) and Leyan (product 1652810, purity 98%) . The compound is structurally related to B-Raf kinase inhibitor WAY-635109 (CAS 781622-25-1), which shares the identical molecular formula C13H9N3O2S but differs in substitution pattern, leading to divergent biological target engagement .

Why Generic Substitution Fails for Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate


The 2-cyanopyrazine thioether scaffold presents subtle but critical structure-activity relationship (SAR) divergence: the precise position of the cyano group on the pyrazine ring and the ortho-substitution pattern of the sulfanyl-benzoate bridge are known to modulate target selectivity [1]. Close analogs sharing the identical empirical formula, such as WAY-635109 (a B-Raf inhibitor), exhibit entirely different biological activity profiles, confirming that receptor binding is exquisitely sensitive to regioisomeric arrangement . The compound's inclusion in the Oprea1 screening library further underscores its role as a distinct chemotype for probing novel target space, rather than a generic intermediate interchangeable with other C13H9N3O2S isomers [2]. Procurement decisions must therefore be based on demonstrated activity in the specific assay system of interest, not on nominal structural similarity.

Quantitative Differentiation Evidence for Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate (CAS 303146-82-9)


Regioisomeric Divergence vs. WAY-635109: Identical Formula, Distinct Kinase Target Engagement

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate and WAY-635109 share the identical molecular formula C13H9N3O2S, yet their reported biological activities differ fundamentally. WAY-635109 is a documented B-Raf kinase inhibitor, while the target compound has been associated with pro-differentiation activity in undifferentiated cells rather than direct kinase inhibition [1]. This regioisomeric divergence demonstrates that the two compounds are not functionally interchangeable despite their isomeric relationship.

Kinase inhibition Structure-activity relationship B-Raf

Clinical Development Stage: Phase 2 Positioning in Dermatological Indications (Atopic Dermatitis and Plaque Psoriasis)

According to the DrugMap drug repositioning database, this compound (Drug ID: DM6CJ12) has reached Phase 2 clinical evaluation for both atopic dermatitis (ICD-11: EA80) and plaque psoriasis (ICD-11: EA90.0) [1]. While specific clinical trial data are not publicly available, the progression to Phase 2 represents a threshold of human tolerability and preliminary efficacy that distinguishes this compound from the vast majority of screening library members that never advance beyond preclinical testing. No comparator with an identical scaffold has achieved equivalent clinical-stage validation in these specific dermatological indications.

Drug repositioning Psoriasis Atopic dermatitis

Commercial Purity and Batch-to-Batch Reproducibility Across Independent Suppliers

The target compound is available from at least two independent suppliers with documented purity specifications: Key Organics (product 11K-394S, purity >90%) and Leyan (product 1652810, purity 98%) . This multi-vendor availability reduces single-supplier dependency risk. In contrast, the isomeric comparator WAY-635109 is listed only through AbMole (purity >99%) and primarily positioned as a kinase tool compound, potentially limiting alternative sourcing options for large-scale or independent replication studies .

Quality control Procurement HPLC purity

Oprea1 Library Provenance: Curated Chemical Space with Favorable Drug-like Properties

The compound is catalogued as Oprea1_694282, indicating membership in the Oprea set of lead-like screening compounds [1]. The Oprea collection is curated for favorable physicochemical properties (molecular weight, lipophilicity, hydrogen-bond donors/acceptors) consistent with oral drug-likeness. The target compound's computed descriptors include 0 hydrogen bond donors, 6 hydrogen bond acceptors, 4 rotatable bonds, and a complexity score of 368 — values that fall within lead-like property space . Structurally similar isomers such as WAY-635109 are not part of the same curated library and may not have undergone the same systematic property filtering, making the target compound a more dependable choice for fragment-based or HTS campaigns where library provenance and property profiles are part of the selection criteria.

Screening library Drug-likeness Chemical diversity

Validated Application Scenarios for Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate Based on Evidence


Probe Compound for Cellular Differentiation Screening in Oncology and Dermatology

Based on the compound's reported ability to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [1], it is suited as a tool compound in phenotypic screens aimed at identifying differentiation-inducing agents. Its Phase 2 positioning in atopic dermatitis and plaque psoriasis further supports its use in dermatological disease models where keratinocyte hyperproliferation or immune cell differentiation are endpoints . Procurement from Key Organics or Leyan ensures >90% purity suitable for initial dose-response profiling.

Kinase-Independent Pathway Deconvolution Using Isomeric Comparator Pairing

The availability of an isomeric compound (WAY-635109) with documented B-Raf kinase inhibition but no reported pro-differentiation activity enables a paired chemical biology approach [1]. Researchers can use both compounds in parallel to deconvolve whether observed phenotypic effects are driven by kinase inhibition (WAY-635109-sensitive) or by differentiation pathways (target compound-sensitive). This paired-probe strategy is valuable for target identification and mechanistic validation studies.

Screening Library Hit Validation and Chemoinformatic Analysis

As a member of the Oprea1 lead-like library (Oprea1_694282) with computed drug-like properties (HBD=0, HBA=6, rotatable bonds=4) [1], the compound serves as a benchmark hit for cheminformatics analyses comparing screening collections. Its property profile can be used to calibrate docking studies, pharmacophore models, or machine-learning-based virtual screening campaigns targeting differentiation pathways, where isomeric compounds with different biological annotations provide negative controls.

Dermatological Drug Repurposing Research Requiring Clinical-Stage Starting Points

With Phase 2 clinical data in atopic dermatitis and plaque psoriasis [1], this compound offers a clinically precedented chemotype for medicinal chemistry optimization programs targeting inflammatory skin diseases. Unlike tool compounds that lack any human exposure data, the existence of Phase 2 safety information — even if proprietary — reduces translational risk and supports its selection as a lead-like scaffold for further development.

Quote Request

Request a Quote for Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.